molecular formula C19H19N3O3S B2834714 N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide CAS No. 923107-71-5

N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide

Cat. No. B2834714
M. Wt: 369.44
InChI Key: URVNWVQFGNXABZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide, also known as DMPTA, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. DMPTA is a thioacetamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Potential Applications in Synthetic Chemistry

  • Synthetic Methodologies : Studies like the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes highlight innovative synthetic pathways that could be relevant for modifying or synthesizing derivatives of the compound (Shiho Chikaoka et al., 2003). Such methodologies may provide insights into crafting structurally complex molecules with potential biological activities.

  • Herbicidal Lead Structures : The design and syntheses of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors by Yuan-Xiang Li et al. (2006) demonstrate how similar compounds can be applied in developing new herbicides, suggesting potential agricultural applications for structurally related compounds (Yuan-Xiang Li et al., 2006).

  • Antitumor Activity : Research into compounds such as 3-benzyl-4(3H)quinazolinone analogues, which showed broad spectrum antitumor activity, might hint at the pharmaceutical potential of structurally or functionally related molecules (Ibrahim A. Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-12-14-6-4-5-7-15(14)19(22-21-12)26-11-18(23)20-16-9-8-13(24-2)10-17(16)25-3/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVNWVQFGNXABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide

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